molecular formula C11H21ClO2 B156920 11-Chloroundecanoic acid CAS No. 1860-44-2

11-Chloroundecanoic acid

Cat. No.: B156920
CAS No.: 1860-44-2
M. Wt: 220.73 g/mol
InChI Key: GVZXFVFTBUYBJD-UHFFFAOYSA-N
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Description

11-Chloroundecanoic acid is an organic compound with the molecular formula C₁₁H₂₁ClO₂. It is a chlorinated derivative of undecanoic acid, characterized by the presence of a chlorine atom at the 11th carbon position. This compound is typically a colorless to pale yellow liquid and is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Chloroundecanoic acid can be synthesized through the chlorination of undecanoic acid. The reaction involves the use of thionyl chloride (SOCl₂) as a chlorinating agent. The process is typically carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the 11th carbon position with a chlorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound involves the following steps:

Chemical Reactions Analysis

Types of Reactions: 11-Chloroundecanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of undecanoic acid or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products:

Scientific Research Applications

11-Chloroundecanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Employed in the study of fatty acid metabolism and as a model compound in biochemical research.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.

Mechanism of Action

The mechanism of action of 11-chloroundecanoic acid involves its interaction with specific molecular targets and pathways. The chlorine atom at the 11th position enhances the compound’s reactivity, allowing it to participate in various biochemical processes. It can modulate enzyme activity, interact with cellular membranes, and influence metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

    11-Bromoundecanoic Acid: Similar in structure but with a bromine atom instead of chlorine.

    11-Iodoundecanoic Acid: Contains an iodine atom at the 11th position.

    11-Fluoroundecanoic Acid: Features a fluorine atom at the 11th carbon.

Uniqueness: 11-Chloroundecanoic acid is unique due to the specific reactivity imparted by the chlorine atom. This reactivity makes it suitable for a wide range of chemical transformations and applications that may not be as efficiently achieved with its bromine, iodine, or fluorine analogs .

Properties

IUPAC Name

11-chloroundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZXFVFTBUYBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCl)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171828
Record name Undecanoic acid, 11-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860-44-2
Record name 11-Chloroundecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1860-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecanoic acid, 11-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001860442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecanoic acid, 11-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-chloroundecanoic acid
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Synthesis routes and methods

Procedure details

To 11-bromoundecanoic acid (1 g) dissolved in acetonitrile (50 ml) were added calcium chloride (2 g) and tetra-n-butylammonium chloride (1.2 g), and the mixture was heated under reflux for 4 hours. The reaction mixture was filtered, concentrated and then distributed into ethyl acetate-water, and the ethyl acetate layer was dried over anhydrous sodium sulfate to give 11-chloroundecanoic acid (0.85 g). After a 230 mg portion of 11-bromoundecanoic acid thus obtained, para-nitrophenol (145 mg) and N,N'-dicyclohexylcarbodiimide (215 mg) in N,N-dimethylformamide (DMF) was stirred for 12 hours, precipitates were removed by filtration and DMF was removed by distillation to give an active ester. To the active ester of 11-chloroundecanoic acid dissolved in DMF (20 ml) were added 6-(4'-N-glycyl-spicaminyl-amino)purine hydrochloride (400 mg) and triethylamine (1.2 ml), and the mixture was stirred for 12 hours. The reaction mixture was concentrated and subjected to chromatography on a silica gel column with eluent systems of chloroform-methanol (from 7:1 to 5:1) to give SPK133 in the yield of 103 mg.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: ω-Chloro carboxylic acids, including 11-Chloroundecanoic acid, serve as valuable intermediates in organic synthesis. [] The presence of both a chlorine atom at the terminal (ω) position and a carboxylic acid functional group allows for various chemical transformations. These molecules can be further derivatized and used to create a variety of compounds, including polymers, pharmaceuticals, and other specialty chemicals.

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